molecular formula C20H14Na2O7 B8022282 Fluorescein (sodium salt)

Fluorescein (sodium salt)

Cat. No.: B8022282
M. Wt: 412.3 g/mol
InChI Key: UCZHABLJUKPBIE-UHFFFAOYSA-L
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Description

Fluorescein (sodium salt), also known as uranine, is a synthetic organic compound belonging to the xanthene dye family. It is widely used as a fluorescent tracer in various scientific and industrial applications. The compound appears as a dark orange/red powder and is slightly soluble in water and alcohol. Fluorescein (sodium salt) is known for its intense green fluorescence under ultraviolet light, making it a valuable tool in diagnostic and analytical procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorescein (sodium salt) is synthesized through the condensation of phthalic anhydride with resorcinol in the presence of a dehydrating agent such as zinc chloride. The reaction typically occurs at elevated temperatures around 195°C. The resulting fluorescein is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of fluorescein (sodium salt) involves several purification steps to ensure high purity. The crude product is dissolved in sodium hydroxide solution, filtered, and precipitated by acidification. The precipitate is then washed, dried, and recrystallized to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fluorescein (sodium salt) has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent tracer in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed in fluorescence microscopy to stain cells and tissues, allowing for the visualization of cellular structures and processes.

    Medicine: Utilized in ophthalmology for diagnosing corneal abrasions, ulcers, and infections. It is also used in angiography to visualize blood vessels.

    Industry: Applied in leak detection, water tracing, and environmental monitoring due to its strong fluorescence

Mechanism of Action

Fluorescein (sodium salt) exerts its effects through its ability to absorb light at specific wavelengths (465-490 nm) and emit light at a longer wavelength (520-530 nm). This fluorescence property allows it to be used as a tracer and diagnostic tool. The compound interacts with various molecular targets, including cellular components and biological tissues, enabling its use in imaging and diagnostic applications .

Comparison with Similar Compounds

Fluorescein (sodium salt) is unique due to its intense fluorescence and versatility. Similar compounds include:

Fluorescein (sodium salt) stands out due to its strong fluorescence, water solubility, and wide range of applications in various fields.

Properties

IUPAC Name

disodium;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O5.2Na.2H2O/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;;;;/h1-10,21-22H;;;2*1H2/q;2*+1;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZHABLJUKPBIE-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)[O-])OC5=C3C=CC(=C5)[O-].O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Na2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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